

# In-Depth Technical Guide to ELR-510444: A Dual-Action Anticancer Agent

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Compound of Interest		
Compound Name:	ELR510444	
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### **Abstract**

ELR-510444 is a novel, orally available small molecule that has demonstrated significant potential as an anticancer agent. It functions as a potent microtubule disruptor and an inhibitor of the hypoxia-inducible factor 1-alpha (HIF-1α), positioning it as a promising candidate for cancer therapy, particularly in the context of renal cell carcinoma and other solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to ELR-510444. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and development.

## Introduction

The discovery of ELR-510444, chemically identified as N-[5-(5-cyano-2-thienyl)-2-methylphenyl]-4-methyl-benzenesulfonamide, emerged from research efforts to identify novel compounds with potent antitumor activities. It is distinguished by its dual mechanism of action: the disruption of microtubule dynamics and the inhibition of HIF-1 $\alpha$ .[1][2] This dual activity allows ELR-510444 to target two critical pathways involved in cancer cell proliferation, survival, and angiogenesis.

Chemical Structure and Properties:



Property	Value
IUPAC Name	N-[5-(5-cyano-2-thienyl)-2-methylphenyl]-4- methyl-benzenesulfonamide
CAS Number	1233948-35-0[3]
Molecular Formula	C19H16N2O2S2[3]
Molecular Weight	368.5 g/mol [3]
Appearance	Crystalline solid[3]

## Synthesis of ELR-510444

While the primary literature from the discovering research groups does not provide a detailed, step-by-step synthesis protocol, the synthesis of similar N-aryl benzenesulfonamide derivatives generally involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.

### Proposed Synthetic Pathway:

A plausible synthetic route for ELR-510444 would likely involve the coupling of 5-(5-amino-4-methylphenyl)thiophene-2-carbonitrile with 4-methylbenzenesulfonyl chloride. The synthesis of the key aniline intermediate could be achieved through a multi-step process starting from commercially available precursors.

Further research into chemical synthesis literature and potential patent filings may provide more explicit details on the synthetic methodology.

### **Mechanism of Action**

ELR-510444 exerts its anticancer effects through two distinct and synergistic mechanisms:

### 3.1. Microtubule Disruption:

ELR-510444 acts as a potent microtubule-destabilizing agent.[1] It binds to the colchicine-binding site on  $\beta$ -tubulin, which inhibits the polymerization of tubulin into microtubules.[4] This disruption of the microtubule network leads to several downstream cellular consequences:



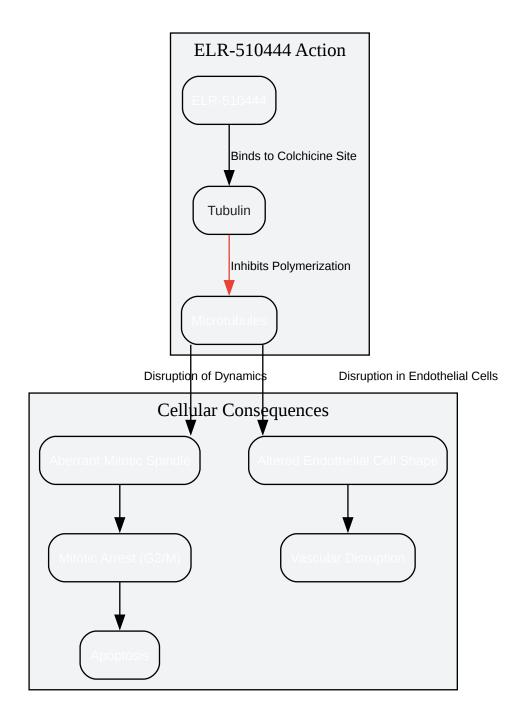




- Mitotic Arrest: The formation of an aberrant mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.[1]
- Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1][4]
- Vascular Disruption: At low concentrations, ELR-510444 rapidly alters the morphology of endothelial cells, suggesting it has vascular-disrupting properties similar to agents like combretastatin A4.[5]

Signaling Pathway: Microtubule Disruption by ELR-510444





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Caption: Mechanism of ELR-510444-induced microtubule disruption and its cellular effects.

#### 3.2. HIF- $1\alpha$ Inhibition:

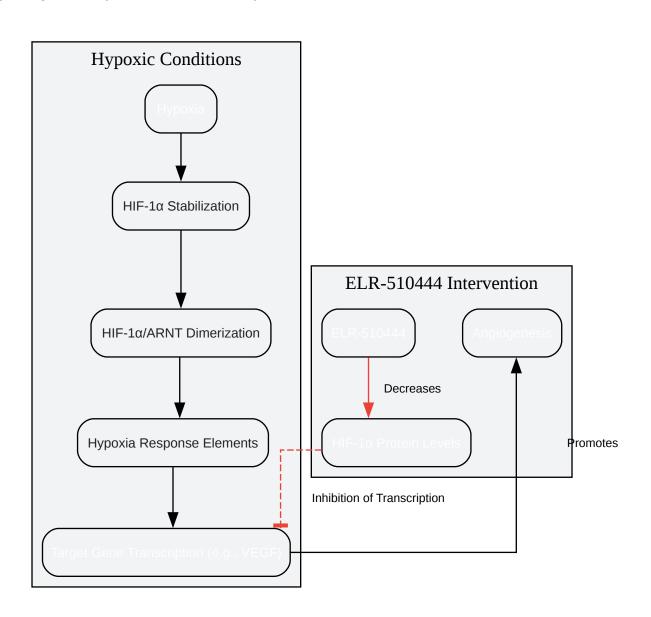
In addition to its effects on microtubules, ELR-510444 has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF- $1\alpha$ ).[2] HIF- $1\alpha$  is a key transcription factor that is often



overexpressed in tumors and plays a crucial role in the cellular response to hypoxia. It promotes angiogenesis, cell survival, and metastasis.

ELR-510444 decreases the protein levels of both HIF-1 $\alpha$  and HIF-2 $\alpha$ .[2] This leads to a reduction in the expression of HIF target genes, such as vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis.[2]

Signaling Pathway: HIF-1α Inhibition by ELR-510444



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Caption: ELR-510444-mediated inhibition of the HIF-1 $\alpha$  signaling pathway.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for ELR-510444 in various in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity

Cell Line	Cancer Type	IC <sub>50</sub> (nM)	Reference
MDA-MB-231	Breast Cancer	30.9	[1][4]
A-10	Aortic Smooth Muscle	21 (EC <sub>50</sub> )	[3]
Cancer Cell Panel	Various	9-43	[3]

Table 2: In Vitro Tubulin and HIF-1α Inhibition

Assay	Parameter	Value	Reference
Tubulin Polymerization	IC50	10 μΜ	[3]
HIF-1α Inhibition (RCC4 cells)	Concentration- dependent	-	[3]

Table 3: In Vivo Antitumor Activity

Xenograft Model	Cancer Type	Dosage	Outcome	Reference
MDA-MB-231	Breast Cancer	3-6 mg/kg (oral)	Dose-dependent tumor size reduction	[3]
786-O and A498	Renal Cell Carcinoma	Not specified	Significant reduction in tumor burden	[2]



## **Detailed Experimental Protocols**

### 5.1. Cell Proliferation Assay (MTT Assay)

- Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Drug Treatment: Treat the cells with various concentrations of ELR-510444 (e.g., 0.1 nM to 10  $\mu$ M) for 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Aspirate the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC<sub>50</sub> value, which is the concentration of the drug that inhibits cell growth by 50%.

#### 5.2. Tubulin Polymerization Assay

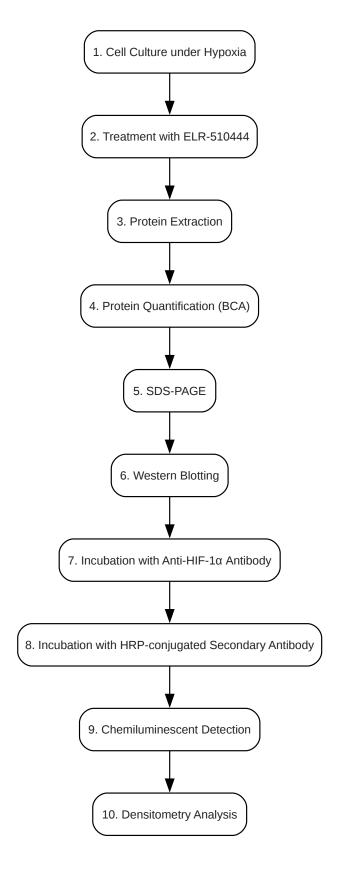
- Tubulin Preparation: Use commercially available purified tubulin.
- Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in a
  polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 1 mM GTP,
  and 10% glycerol).
- Drug Addition: Add various concentrations of ELR-510444 or a vehicle control to the reaction mixture.
- Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
- Data Analysis: Determine the IC<sub>50</sub> value for the inhibition of tubulin polymerization.
- 5.3. HIF-1α Inhibition Assay (Western Blot)



- Cell Culture and Treatment: Culture cells (e.g., renal cell carcinoma cell lines 786-O or A498) under hypoxic conditions (e.g., 1% O<sub>2</sub>) or treat with a hypoxia-mimicking agent (e.g., CoCl<sub>2</sub>). Treat the cells with various concentrations of ELR-510444 for a specified time (e.g., 24 hours).
- Protein Extraction: Lyse the cells and extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
- Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.
- Densitometry Analysis: Quantify the band intensities to determine the relative levels of HIF-1α protein.

Experimental Workflow: HIF-1α Western Blot





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